molecular formula C14H12BrNO B127465 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide CAS No. 147404-72-6

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

Cat. No. B127465
M. Wt: 290.15 g/mol
InChI Key: POWXVFIRWRUILN-UHFFFAOYSA-N
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Description

The compound "4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide" is a brominated biphenyl derivative with a carboxamide functional group. This type of compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the bromomethyl group makes it a versatile intermediate for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, which can lead to a variety of biologically active compounds .

Synthesis Analysis

The synthesis of related brominated biphenyl compounds involves multi-step reactions with high yields. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized with an excellent yield of 94% using furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . Similarly, methyl 4'-bromomethyl biphenyl-2-carboxylate was prepared from 2-cyano-4'-methylbiphenyl through hydrolysis, esterification, and bromination, achieving a total yield of 86% . These methods demonstrate the feasibility of synthesizing brominated biphenyl carboxamides with high efficiency.

Molecular Structure Analysis

The molecular structure of brominated biphenyl compounds can be determined using various spectroscopic techniques. For example, the crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was investigated using X-ray crystallography, NMR, MS, and IR techniques . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity of the synthesized compounds.

Chemical Reactions Analysis

Brominated biphenyl compounds can undergo a variety of chemical reactions due to the presence of reactive functional groups. The bromomethyl group, in particular, is a good leaving group that can participate in nucleophilic substitution reactions. For instance, the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides via Suzuki-Miyaura cross-coupling demonstrates the reactivity of the bromomethyl group in forming carbon-carbon bonds . Additionally, the carboxamide group can engage in hydrogen bonding and other non-covalent interactions, which are important for the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated biphenyl carboxamides are influenced by their molecular structure. The presence of the bromine atom adds significant molecular weight and can affect the compound's density and solubility. For example, the compound 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester has a molecular weight of 371.26 and crystallizes in the monoclinic space group with a density of 1.608 mg m^-3 . These properties are essential for understanding the behavior of these compounds in different environments and can impact their application in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide and its derivatives have been a subject of interest in the field of synthetic chemistry due to their potential applications in various domains. A significant research effort has focused on the synthesis and enhancement of the chemical properties of these compounds. For instance, Lin Ying-ming (2006) demonstrated a three-step process involving hydrolysis, esterification, and bromination to synthesize methyl 4′-bromomethyl biphenyl-2-carboxylate, achieving an 86% yield. This method not only increased the yield but also simplified the process and reduced the cost, highlighting the compound's synthetic accessibility and potential for large-scale production (Lin Ying-ming, 2006).

Photophysical and Luminescent Properties

The exploration of photophysical and luminescent properties of derivatives of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide has revealed promising applications in materials science, particularly in the development of luminescent materials. M. Novanna et al. (2020) conducted a study on microwave-assisted synthesis of 2-amino-3-carboxamide-1,1′-biaryls derivatives, demonstrating their potential for blue emissive materials. The synthesized compounds exhibited significant luminescence in the blue region, with large Stokes shifts and high fluorescence quantum yields, suggesting their utility in the fabrication of optoelectronic devices and fluorescent markers (M. Novanna, S. Kannadasan, P. Shanmugam, 2020).

Pharmaceutical Applications

While direct applications of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide in pharmaceuticals were not identified within the given constraints, research on biphenyl derivatives has shown significant potential in drug development. For example, biphenyl ester derivatives have been synthesized and evaluated for their tyrosinase inhibitory activities, which are crucial for the treatment of conditions related to melanin overproduction, such as hyperpigmentation. These derivatives showed inhibitory effects comparable to the standard inhibitor kojic acid, indicating their potential as therapeutic agents (Huey Chong Kwong et al., 2017).

Safety And Hazards

“4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[4-(bromomethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,9H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWXVFIRWRUILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570189
Record name 4'-(Bromomethyl)[1,1'-biphenyl]-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

CAS RN

147404-72-6
Record name 4'-(Bromomethyl)[1,1'-biphenyl]-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4'-methylbiphenyl-2-carboxamide (2.1 g), N-bromo-succinimide (2.5 g) and azobisisobutyronitrate (AIBN; 82 mg) in benzene (20 ml) was stirred for 20 hours at 60° to 70° C. Resulting crystalline precipitates were collected by filtration, washed with isopropylether and suspended in water. The suspension was stirred for 30 minutes, and insoluble materials were collected by filtration and dried to give crude crystals. Recrystallization from ethyl acetate methanol afforded colorless needles (1.6 g, 55%), m.p. 220°-221° C. (decomp.).
Quantity
2.1 g
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reactant
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2.5 g
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
20 mL
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Reaction Step One

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